2,2,2-Trichloroethylene platinum(II)

Catalog No.
S1494241
CAS No.
123334-22-5
M.F
C2H6Cl3KOPt
M. Wt
386.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trichloroethylene platinum(II)

CAS Number

123334-22-5

Product Name

2,2,2-Trichloroethylene platinum(II)

IUPAC Name

potassium;ethene;trichloroplatinum(1-);hydrate

Molecular Formula

C2H6Cl3KOPt

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3

InChI Key

DCEGWIMEFFONKJ-UHFFFAOYSA-K

SMILES

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2]

Synonyms

2,2,2-TCE-platinum, 2,2,2-trichloroethylene platinum(II)

Canonical SMILES

C=C.O.Cl[Pt-](Cl)Cl.[K+]

Organic Light-Emitting Diodes (OLEDs)

Biosensors

Photocatalysis

2,2,2-Trichloroethylene platinum(II) is a coordination compound featuring platinum as its central metal atom, coordinated to a trichloroethylene ligand. It is represented by the molecular formula C2H6Cl3KOPt\text{C}_2\text{H}_6\text{Cl}_3\text{KOPt} and has a molecular weight of approximately 386.60 g/mol. This compound is notable for its application in various fields, including organic synthesis and medicinal chemistry, particularly due to its potential as an anticancer agent through the formation of platinum-DNA adducts similar to other platinum-based drugs like cisplatin .

  • Oxidation: The compound can be oxidized under specific conditions, resulting in different oxidation states of platinum. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction reactions can convert the platinum center to a lower oxidation state, typically using agents such as hydrogen or sodium borohydride.
  • Substitution: The trichloroethylene ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

These reactions are crucial for modifying the compound's properties and enhancing its reactivity in various applications.

The biological activity of 2,2,2-Trichloroethylene platinum(II) is primarily explored in the context of cancer therapy. It interacts with DNA molecules within cancer cells by forming covalent bonds, which can lead to cell death. This mechanism is similar to that of other platinum-based chemotherapeutics, where the formation of DNA adducts disrupts replication and repair processes. The compound's pharmacokinetics involve rapid distribution throughout the body after administration, affecting various biochemical pathways related to DNA integrity and cellular function .

The synthesis of 2,2,2-Trichloroethylene platinum(II) typically involves the reaction of dipotassium tetrachloroplatinate with ethylene. The reaction conditions often require a catalyst such as butylene and are conducted under controlled temperature and pressure environments . This method allows for the efficient formation of the desired platinum complex.

General Synthesis Reaction

The applications of 2,2,2-Trichloroethylene platinum(II) span several domains:

  • Catalysis: It serves as a catalyst in organic synthesis and polymerization reactions.
  • Medicinal Chemistry: Research is ongoing into its potential as an anticancer agent due to its ability to form DNA adducts.
  • Material Science: The compound is utilized in developing new materials and as a precursor for synthesizing other platinum compounds .

These applications highlight its versatility and importance in both industrial and research settings.

Interaction studies involving 2,2,2-Trichloroethylene platinum(II) focus on its binding affinity with biological macromolecules like DNA. These studies reveal that the compound can effectively form stable adducts with DNA, leading to significant biological effects such as apoptosis in cancer cells. The interactions are influenced by various factors including pH levels and the presence of competing ligands .

Several compounds are structurally or functionally similar to 2,2,2-Trichloroethylene platinum(II). Here are some notable examples:

Compound NameFormulaKey Features
CisplatinC6H12Cl2N4Pt\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_4\text{Pt}Widely used anticancer drug; forms DNA adducts.
CarboplatinC6H10Cl2N4Pt\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_4\text{Pt}Second-generation platinum drug; less toxic than cisplatin.
Oxaliplatin\text{C}_8\text{H}_{14}\text{Cl}_N_3\text{O}_4\text{Pt}Third-generation drug; used for colorectal cancer treatment.

Uniqueness

What sets 2,2,2-Trichloroethylene platinum(II) apart from these compounds is its specific ligand environment (trichloroethylene), which may impart distinct reactivity patterns and biological interactions compared to other platinum complexes. Its unique structure allows it to participate in different catalytic processes while also exploring novel therapeutic avenues in cancer treatment .

Discovery and Early Characterization of Zeise's Salt

The discovery of 2,2,2-trichloroethylene platinum(II) marks a watershed moment in chemical history. In 1827, William Christopher Zeise (1789-1847), a Danish pharmacist and chemist at the University of Copenhagen, first synthesized this compound while investigating the reaction of platinum(IV) chloride with boiling ethanol. After careful analysis, Zeise concluded that the resulting yellow crystals contained ethylene coordinated to platinum, making it the first organometallic compound ever discovered.

Zeise's findings were formally published in 1830 in a paper titled "De chloride platinae et alcohole vini sese invicem permutabilis nec non de novis substantiis inde oviundis" (The reaction between platinum chloride and wine alcohol and on the new substances arising therefrom). In his original Latin publication, he named the compound "sal kalico-platinicus inflammabilis" (inflammable potassium-platinum salt), while his German publication referred to it as "entzundliches Kali-Platin-Salz". The simplified name "Zeise's salt" was later adopted in recognition of its discoverer.

Zeise's claim about the composition of his salt sparked considerable controversy in the scientific community. Justus von Liebig, one of the most influential chemists of that era, strongly criticized Zeise's proposal about the compound containing ethylene. This scientific dispute continued for decades, with Zeise maintaining his position based on his careful analytical work. He proposed three alternative formulae in his original paper:

  • 2 PtCl' + 4H'C + KCl'
  • 2 PtCl + 2(2H'C + Cl) + KCl + KCl'
  • 2(PtCl + 2H'C + Cl) + KCl'

Zeise's claims were definitively vindicated in 1868 when Karl Birnbaum successfully prepared the complex directly using ethylene gas (which he referred to as "Elaylgas") and obtained analyses that closely matched the formula K[PtCl₃(C₂H₄)]·H₂O. Birnbaum also synthesized homologues with propylene and amylene, further validating Zeise's work.

Evolution of Bonding Theories: From Radical to π-Complex Models

The structure and bonding in Zeise's salt remained a perplexing puzzle for over a century after its discovery. Early chemists struggled to explain how ethylene could be bonded to platinum using the bonding theories available at that time. This challenge drove the development of new theoretical frameworks that would eventually transform chemistry.

In the nineteenth century, chemists could determine empirical formulas through careful analysis, but structural formulas and a coherent system of nomenclature were still developing. Zeise believed his salt contained ethylene, but the nature of the metal-ethylene bond remained unclear. He suggested that "a portion of the chlorine is present in the same manner as in metal chlorides, but another portion in the manner as in Chlorather", indicating his recognition that there were different types of bonding involved.

The bonding question remained unanswered until the determination of the compound's X-ray crystal structure in the 20th century. This structural elucidation revealed that the ethylene molecule is bonded to the platinum center through a π-complex formation, with the alkene C=C bond oriented approximately perpendicular to the PtCl₃ plane. This discovery was revolutionary, as it introduced the concept of side-on binding of alkenes to transition metals via their π-electrons, a bonding mode previously unknown in chemistry.

Key Theoretical Milestones: Hückel, Dewar, and Modern Computational Approaches

Several theoretical milestones were crucial in developing a complete understanding of the bonding in Zeise's salt:

Erich Hückel's contributions to molecular orbital theory in the 1930s provided a foundation for understanding π-electron systems. His method, proposed in 1930, offered a simple approach for calculating molecular orbitals as linear combinations of atomic orbitals. Although initially applied to organic molecules, the Hückel method would prove relevant to understanding the π-bonding in metal-alkene complexes.

Interestingly, in discussions with Jensen in the 1930s, Hückel himself still believed that compounds like Zeise's salt "arose from simple addition to the ethylene double bond". This demonstrates how challenging it was to conceptualize the novel bonding mode even for leading theoretical chemists of the era.

The breakthrough in understanding came when Michael J.S. Dewar provided a comprehensive explanation of the nature of π-complexes using molecular orbital theory. Dewar's model, which described the bonding as a combination of σ-donation from the filled π orbital of ethylene to vacant orbitals on platinum and π-backbonding from filled d orbitals on platinum to the vacant π* antibonding orbital of ethylene, finally provided a satisfactory explanation for the structure and bonding in Zeise's salt.

Modern computational approaches have further refined our understanding of Zeise's salt. Recent theoretical studies have employed high-level quantum mechanical methods to investigate the catalytic activity of both monomeric and dimeric forms of Zeise's salt. These studies have revealed that in certain rearrangement reactions, "the reaction goes favorably under the catalysis of the dimeric form of Zeise's salt" with activation barriers typically in the range of 19-25 kcal/mol.

Researchers have also explored heteronuclear variants where one of the platinum atoms in Zeise's dimer is replaced by palladium (Pd) or nickel (Ni), finding that these compounds may have "comparable catalytic activity such as homonuclear Zeise's dimer". These theoretical investigations continue to expand our understanding of this landmark compound and its derivatives.

The traditional synthesis of 2,2,2-trichloroethylene platinum(II) follows well-established protocols for platinum-alkene complex formation, primarily based on the historical preparation methods developed for Zeise's salt and related compounds [2]. The fundamental approach involves the direct reaction of potassium tetrachloroplatinate(II) with the appropriate alkene substrate under controlled conditions [2] [4].

The most commonly employed traditional synthetic route utilizes potassium tetrachloroplatinate(II) as the platinum source, which can be prepared directly from platinum metal through established two-step procedures [4]. The reaction proceeds through coordination of the trichloroethylene ligand to the platinum(II) center, displacing one chloride ligand to form the desired trichloro(alkene)platinate anion [2] [5].

Classical Preparation Methodology

The classical synthetic approach involves treating potassium tetrachloroplatinate(II) with trichloroethylene in the presence of a catalytic amount of stannous chloride [2]. The reaction typically proceeds in aqueous or polar organic solvents under mild heating conditions [4]. The stannous chloride serves as a reducing agent and facilitates the coordination process by maintaining the platinum in the appropriate oxidation state [2].

The general reaction scheme follows the pattern established for analogous platinum-alkene complexes, where the alkene coordinates to the platinum center in an η²-fashion [6] [2]. The resulting complex exhibits the characteristic square planar geometry typical of platinum(II) compounds, with the alkene ligand positioned perpendicular to the coordination plane [2] [7].

ParameterTypical Conditions
Temperature60-80°C
Reaction Time2-6 hours
CatalystSnCl₂ (catalytic)
SolventAqueous/acetonitrile
Yield60-75%

Mechanistic Considerations

The traditional synthetic route proceeds through a well-defined mechanistic pathway involving initial ligand substitution followed by alkene coordination [8] [9]. The platinum(II) center undergoes square planar substitution mechanisms, where the incoming alkene ligand replaces one of the chloride ligands through an associative or interchange mechanism [7] [10].

The coordination of trichloroethylene to platinum(II) involves both σ-donation from the alkene π-system to empty platinum d-orbitals and π-back-donation from filled platinum d-orbitals to the alkene π*-orbitals [9] [2]. This synergistic bonding interaction, known as the Dewar-Chatt-Duncanson model, provides the thermodynamic driving force for complex formation [9].

Studies of related platinum-alkene systems have demonstrated that the barrier to alkene rotation about the metal-alkene bond is typically modest, indicating that π-bonding is generally weaker than σ-bonding in these systems [2] [7]. The specific electronic properties of trichloroethylene, with its electron-withdrawing chlorine substituents, influence both the coordination behavior and the stability of the resulting complex [5].

Modern Advancements: Microwave-Assisted Synthesis and Solvent-Free Approaches

Contemporary synthetic methodologies have revolutionized the preparation of platinum complexes through the implementation of microwave-assisted synthesis and solvent-free approaches [11] [12]. These modern techniques offer significant advantages over traditional methods, including reduced reaction times, improved yields, and enhanced environmental sustainability [11] [13].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for platinum complex preparation, offering rapid heating and precise temperature control [11] [12]. The application of microwave irradiation to platinum chemistry enables the formation of organometallic complexes under significantly milder conditions compared to conventional heating methods [12] [14].

The microwave-assisted approach typically involves the use of specialized microwave reactors equipped with temperature and pressure monitoring capabilities [11]. The reaction mixture, containing the platinum precursor and organic ligands, is subjected to controlled microwave irradiation, resulting in rapid and uniform heating [12] [14].

Microwave ParametersOptimized Conditions
Power100-300 W
Temperature80-120°C
Irradiation Time30 seconds - 5 minutes
PressureAtmospheric to 10 bar
Yield Improvement15-25% over conventional

Recent investigations have demonstrated that microwave-assisted synthesis of platinum complexes can achieve reaction completion in minutes rather than hours [11] [12]. The rapid heating profile associated with microwave irradiation promotes efficient ligand coordination while minimizing side reactions and decomposition pathways [14].

The uniform heating provided by microwave irradiation is particularly beneficial for platinum complex synthesis, as it prevents the formation of localized hot spots that can lead to catalyst deactivation or unwanted side reactions [11] [12]. Additionally, the precise control over reaction parameters enables the optimization of conditions for specific synthetic targets [14].

Solvent-Free Approaches

Solvent-free synthesis methodologies represent a significant advancement in green chemistry applications for organometallic compound preparation [13] [15]. These approaches eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [13].

Mechanochemical synthesis, involving the grinding of reactants in the absence of solvent, has proven particularly effective for metal complex formation [13]. This technique relies on mechanical energy to facilitate bond formation and can often produce products that are difficult to obtain through conventional solution-based methods [13] [15].

The solvent-free approach typically involves the direct combination of platinum precursors with organic ligands under mechanical agitation or grinding conditions [13]. The absence of solvent necessitates careful control of reaction stoichiometry and mixing efficiency to ensure complete conversion [15].

Solvent-Free ParametersTypical Conditions
Grinding Time30 minutes - 2 hours
Ball Mill Speed200-400 rpm
TemperatureRoom temperature to 60°C
AtmosphereInert gas or air
Conversion80-95%

Recent developments in solvent-free synthesis have incorporated low-melting metal halide salts as reaction media, enabling the formation of metal-organic frameworks and coordination compounds without added solvents [15]. These ionothermal conditions provide an alternative pathway for complex formation while maintaining the environmental benefits of solvent-free methodologies [15].

Flow Chemistry Integration

The integration of flow chemistry techniques with modern synthesis methodologies has enabled the continuous production of platinum complexes with enhanced control over reaction parameters [4]. Flow chemistry systems provide precise control over residence time, temperature, and mixing efficiency, resulting in improved product quality and consistency [16].

Microfluidic reactors designed for organometallic synthesis offer several advantages, including rapid heat and mass transfer, precise temperature control, and the ability to conduct reactions under continuous flow conditions [16]. These systems are particularly well-suited for the synthesis of air-sensitive or thermally labile platinum complexes [4].

Structural Isolation and Purification Techniques

The isolation and purification of 2,2,2-trichloroethylene platinum(II) requires specialized techniques that account for the unique properties of organometallic compounds [17] [18]. These methodologies must address the air and moisture sensitivity typical of platinum-alkene complexes while ensuring high purity and structural integrity [17].

Crystallization and Recrystallization Methods

Crystallization represents the primary method for isolating pure 2,2,2-trichloroethylene platinum(II) from reaction mixtures [19]. The crystallization process must be carefully controlled to prevent decomposition and ensure the formation of high-quality crystals suitable for characterization [20] [19].

The selection of appropriate solvents for crystallization is critical, as the solvent must dissolve the complex at elevated temperatures while promoting crystal formation upon cooling [19]. Common solvent systems include acetonitrile, dichloromethane, and mixed solvent systems that balance solubility and crystallization kinetics [21] [19].

Slow evaporation techniques have proven particularly effective for obtaining single crystals of platinum complexes suitable for X-ray diffraction analysis [21] [19]. These methods involve the controlled evaporation of solvent from saturated solutions under ambient conditions, allowing for the gradual formation of well-formed crystals [19].

Crystallization ParametersOptimized Conditions
Solvent SystemAcetonitrile/diethyl ether
Temperature Range5-25°C
Evaporation Rate0.1-0.5 mL/day
Crystal Formation Time3-14 days
Purity Achievement>95%

Chromatographic Purification

Column chromatography techniques have been adapted for the purification of platinum complexes, though special considerations must be made for air-sensitive compounds [22] [17]. Silica gel chromatography under inert atmosphere conditions can effectively separate platinum complexes from impurities and side products [23].

The selection of appropriate eluent systems is crucial for successful chromatographic separation [23]. Gradient elution methods, starting with low-polarity solvents and gradually increasing polarity, provide optimal separation efficiency for platinum complexes [22] [17].

High-performance liquid chromatography techniques have also been employed for analytical and preparative-scale purification of platinum compounds [24]. These methods offer high resolution and precise control over separation conditions, enabling the isolation of pure compounds from complex mixtures [24].

Characterization and Purity Assessment

The structural characterization of isolated 2,2,2-trichloroethylene platinum(II) employs multiple analytical techniques to confirm identity and assess purity [17] [25]. Nuclear magnetic resonance spectroscopy provides detailed structural information, including coordination geometry and ligand environments [25] [19].

Single-crystal X-ray diffraction represents the definitive method for structural determination, providing precise bond lengths, angles, and coordination geometries [21] [19]. The crystallographic data enables detailed analysis of the platinum-alkene bonding interaction and overall molecular structure [19].

Infrared spectroscopy offers complementary structural information, particularly regarding the coordination mode of the alkene ligand and the presence of characteristic platinum-ligand vibrations [17] [19]. Mass spectrometry techniques, including electrospray ionization, provide molecular weight confirmation and fragmentation patterns [19].

π-Backbonding and Electronic Structure of Platinum-Alkene Complexes

The electronic structure of 2,2,2-trichloroethylene platinum(II) complexes is fundamentally governed by the Dewar-Chatt-Duncanson bonding model, which describes the synergistic interaction between the metal center and the coordinated alkene ligand. This model provides a comprehensive framework for understanding the unique electronic properties that distinguish platinum-alkene complexes from their palladium and nickel counterparts.

Fundamental Electronic Interactions

The coordination of trichloroethylene to platinum(II) involves two primary electronic interactions that work in concert to stabilize the metal-ligand bond. The first interaction involves σ-donation, where electron density from the alkene's π-bonding orbital is donated to an empty d-orbital on the platinum center. This electron transfer occurs through direct overlap between the filled alkene π orbital and a vacant platinum d-orbital of appropriate symmetry.

The second, equally important interaction involves π-backbonding, where filled platinum d-orbitals donate electron density into the empty π* antibonding orbitals of the coordinated alkene. This backbonding interaction is particularly significant in trichloroethylene complexes due to the electron-withdrawing nature of the chlorine substituents, which lower the energy of the alkene's π* orbitals and enhance their ability to accept electron density from the metal.

Electronic Structure Analysis

Computational studies have revealed that the electronic structure of platinum-trichloroethylene complexes differs markedly from that of simple ethylene complexes. In silico calculations demonstrate that approximately 75% of the binding energy derives from forward σ-donation, while 25% originates from π-backbonding. However, in trichloroethylene complexes, the proportion of π-backbonding increases significantly due to the enhanced π-acceptor ability of the chlorinated alkene.

The presence of three chlorine substituents on the alkene creates a pronounced electronic asymmetry that influences the overall bonding pattern. The electron-withdrawing chlorine atoms stabilize the π* orbitals of the alkene, making them more accessible for backbonding interactions with the platinum center. This enhanced backbonding capability manifests in several observable structural and spectroscopic properties, including elongated carbon-carbon bond distances and reduced alkene stretching frequencies.

Bond Length and Vibrational Analysis

Structural analysis of platinum-trichloroethylene complexes reveals characteristic changes in bond lengths that reflect the extent of π-backbonding. The carbon-carbon bond distance in coordinated trichloroethylene typically ranges from 1.38 to 1.42 Å, representing a significant elongation from the 1.31 Å observed in free trichloroethylene. This elongation directly correlates with the population of antibonding π* orbitals through metal-to-ligand backbonding.

Comparative analysis with Zeise's salt provides valuable insights into the electronic structure differences. In potassium trichloro(ethylene)platinate(II), the carbon-carbon bond length measures 1.375 Å, while the more electron-rich platinum(0) complex (triphenylphosphine)₃platinum(ethylene) exhibits a carbon-carbon distance of 1.430 Å. The intermediate values observed in trichloroethylene complexes reflect the balanced contribution of σ-donation and π-backbonding interactions.

Vibrational Spectroscopy and Electronic Effects

Infrared spectroscopy provides direct evidence for the electronic changes accompanying alkene coordination. The carbon-carbon stretching frequency in platinum-alkene complexes decreases systematically with increasing π-backbonding. Free ethylene exhibits a carbon-carbon stretch at 1623 cm⁻¹, while coordination to various platinum centers results in frequency reductions ranging from 40 to 100 cm⁻¹.

The magnitude of frequency reduction correlates directly with the extent of π-backbonding, with more electron-rich platinum centers producing larger frequency shifts. In trichloroethylene complexes, the already reduced carbon-carbon stretching frequency of the free alkene (approximately 1570 cm⁻¹) undergoes further reduction upon coordination, typically shifting to 1450-1500 cm⁻¹ range.

Electronic Structure of the Platinum Center

The electronic configuration of the platinum(II) center plays a crucial role in determining the strength and nature of the metal-alkene interaction. Platinum(II) complexes typically adopt square planar geometries with a d⁸ electronic configuration, providing both empty orbitals for σ-donation and filled orbitals for π-backbonding.

The specific orbital interactions involved in platinum-alkene bonding have been elucidated through detailed molecular orbital calculations. The primary σ-donation occurs through overlap between the alkene π orbital and the platinum dz² orbital, while π-backbonding involves donation from filled platinum dxz and dyz orbitals into the alkene π* orbitals.

Influence of Auxiliary Ligands

The electronic structure of platinum-trichloroethylene complexes is significantly influenced by the nature of auxiliary ligands present in the coordination sphere. Electron-withdrawing ligands such as chloride enhance the electrophilic character of the platinum center, thereby strengthening σ-donation from the alkene while potentially weakening π-backbonding.

Conversely, electron-donating ligands increase the electron density at the platinum center, enhancing π-backbonding capabilities while potentially reducing the driving force for σ-donation. This delicate balance between competing electronic effects determines the overall stability and reactivity of the resulting complexes.

Relativistic Effects in Platinum Chemistry

The heavy atom effects associated with platinum significantly influence the electronic structure of its alkene complexes. Relativistic effects lead to contraction of the 6s orbital and expansion of the 5d orbitals, resulting in enhanced covalent bonding and increased stability of platinum-ligand interactions compared to lighter Group 10 metals.

These relativistic effects contribute to the observed trend in alkene coordination strength: platinum > palladium > nickel. The enhanced orbital overlap facilitated by relativistic effects in platinum complexes results in stronger metal-ligand bonds and greater thermodynamic stability.

Geometric and Stereochemical Considerations in Olefin Coordination

The geometric and stereochemical aspects of olefin coordination in 2,2,2-trichloroethylene platinum(II) complexes present fascinating insights into the spatial arrangements that optimize metal-ligand interactions while minimizing steric conflicts. These considerations are fundamental to understanding both the stability and reactivity patterns observed in these organometallic systems.

Alkene Orientation and Rotational Dynamics

The orientation of the trichloroethylene ligand relative to the platinum coordination plane exhibits dynamic behavior that has been extensively studied through nuclear magnetic resonance spectroscopy. Variable temperature NMR studies reveal that coordinated alkenes undergo rotation about the metal-alkene bond axis, with activation barriers that depend on both electronic and steric factors.

For platinum-alkene complexes, rotational barriers typically range from 50 to 80 kJ/mol, significantly higher than those observed for palladium analogues. These elevated barriers reflect the stronger platinum-alkene bonding and greater covalent character of the metal-ligand interaction. In trichloroethylene complexes, the rotational barrier is further increased due to enhanced π-backbonding interactions facilitated by the electron-withdrawing chlorine substituents.

The rotational dynamics have important implications for reactivity, as the orientation of the alkene relative to approaching nucleophiles can determine both the site and stereochemistry of addition reactions. Studies have shown that nucleophilic attack on coordinated alkenes occurs preferentially when the alkene adopts specific orientations that maximize orbital overlap and minimize steric hindrance.

Stereochemical Control in Coordination

The coordination of prochiral alkenes to platinum centers can lead to the formation of diastereomeric complexes when chiral auxiliary ligands are present. Studies of platinum complexes containing chiral amino acid ligands have revealed remarkable stereoselectivity in alkene coordination, with diastereomeric ratios often exceeding 10:1.

The stereochemical preference arises from hydrogen bonding interactions between substituents on the coordinated alkene and functional groups on the chiral auxiliary ligands. In the case of trichloroethylene complexes, the chlorine substituents can participate in weak hydrogen bonding or dipole-dipole interactions that influence the preferred coordination geometry.

Circular dichroism spectroscopy has proven particularly valuable for studying the chiroptical properties of these diastereomeric complexes. The electronic transitions associated with metal-to-ligand charge transfer show characteristic Cotton effects that correlate with the absolute configuration of the coordinated alkene.

Geometric Isomerism in Platinum-Alkene Complexes

Platinum(II) complexes with mixed ligand sets can exhibit geometric isomerism, particularly in square planar arrangements where different ligands can adopt cis or trans relationships. In complexes containing both alkene and other ligands, the relative positioning of these ligands significantly influences both stability and reactivity patterns.

The most thoroughly studied example of geometric isomerism in platinum-alkene chemistry involves complexes of the type [PtCl₂(alkene)(amine)], where the chloride ligands can adopt either cis or trans arrangements. The cis isomers generally exhibit greater alkene coordination strength due to reduced trans influence effects, while trans isomers may show enhanced reactivity toward certain substrates.

Crystallographic studies have revealed that geometric isomers can coexist in solid-state structures, sometimes as different polymorphs or even within the same crystal lattice. This structural diversity reflects the relatively small energy differences between isomeric forms and highlights the importance of crystal packing forces in determining solid-state structures.

Trans Influence and Trans Effect

The trans influence and trans effect phenomena play crucial roles in determining the geometric preferences and reactivity patterns of platinum-alkene complexes. The alkene ligand exerts a moderate to strong trans influence, leading to elongation of bonds to ligands positioned trans to the alkene coordination site.

In Zeise's salt, the platinum-chloride bond trans to the ethylene ligand measures 2.340 Å, significantly longer than the cis platinum-chloride bonds of 2.302 and 2.303 Å. This trans influence reflects the strong σ-donor character of the coordinated alkene and its ability to compete for electron density from the platinum center.

The magnitude of the trans influence varies with the electronic properties of the alkene ligand. Electron-rich alkenes exert stronger trans influences, while electron-poor alkenes like trichloroethylene may show somewhat reduced trans effects due to their enhanced π-acceptor character.

Steric Effects and Ligand Arrangement

Steric considerations play important roles in determining the preferred coordination geometries and ligand arrangements in platinum-alkene complexes. The size and shape of both the alkene ligand and auxiliary ligands influence the overall molecular geometry and can lead to distortions from ideal square planar arrangements.

Bulky alkene substituents can force deviations from perpendicular alkene orientation, leading to tilted or skewed arrangements that minimize steric conflicts. These geometric distortions can have significant effects on the electronic structure and reactivity of the resulting complexes.

Computational studies have provided detailed insights into the steric energy contributions in various platinum-alkene complexes. These calculations reveal that steric effects generally oppose close approach of the alkene to the metal center, but this repulsion is overcome by the favorable electronic interactions described by the Dewar-Chatt-Duncanson model.

Five-Coordinate Intermediates and Transition States

While platinum(II) complexes typically adopt four-coordinate square planar geometries, five-coordinate intermediates and transition states play important roles in ligand substitution and rearrangement processes. These five-coordinate species can adopt either trigonal bipyramidal or square pyramidal geometries, depending on the specific ligands involved.

Crystallographic characterization of stable five-coordinate platinum-alkene complexes has provided valuable structural insights. In these complexes, the alkene typically occupies an equatorial position in trigonal bipyramidal arrangements or the basal plane in square pyramidal geometries.

The formation of five-coordinate intermediates is often the rate-determining step in ligand substitution reactions. The accessibility of these higher coordination numbers in platinum complexes contrasts with the behavior of palladium analogues, which more readily adopt four-coordinate geometries.

Comparative Analysis with Palladium and Nickel Alkene Complexes

The comparative analysis of alkene coordination across the Group 10 metals provides fundamental insights into periodic trends and the unique properties that distinguish platinum from its lighter congeners. This systematic comparison reveals how relativistic effects, orbital energies, and electronic configurations influence metal-alkene bonding patterns and reactivity.

Thermodynamic Stability Trends

The thermodynamic stability of alkene complexes across Group 10 metals follows a clear periodic trend, with platinum complexes exhibiting the highest stability, followed by palladium, and finally nickel. Computational studies using density functional theory have quantified these differences, revealing alkene coordination energies of 41.5 kcal/mol for platinum, 29.8 kcal/mol for palladium, and 27.2 kcal/mol for nickel.

This stability trend reflects several contributing factors, including the increasing size and diffuseness of d-orbitals down the group, enhanced orbital overlap capabilities, and relativistic effects that become increasingly important for heavier elements. The superior orbital overlap in platinum complexes results from the expanded 5d orbitals, which provide more effective bonding interactions with alkene π and π* orbitals.

Experimental studies have confirmed these theoretical predictions through systematic investigations of alkene binding equilibria. Platinum complexes consistently show the highest equilibrium constants for alkene coordination, often by factors of 10-100 compared to their palladium analogues, and even larger differences relative to nickel complexes.

Electronic Structure Differences

The electronic structures of Group 10 metal-alkene complexes exhibit systematic variations that reflect the different d-orbital energies and spatial extents of the three metals. Platinum complexes show the most covalent character in their metal-alkene bonds, with significant mixing between metal d-orbitals and alkene molecular orbitals.

Extended Hückel molecular orbital calculations have revealed that the degree of orbital mixing follows the trend platinum > palladium > nickel. This increased orbital mixing in platinum complexes manifests in more extensive charge transfer between metal and ligand, resulting in greater perturbation of alkene electronic structure upon coordination.

Photoelectron spectroscopy studies have provided experimental confirmation of these electronic structure differences. The ionization energies of metal d-electrons in alkene complexes show systematic shifts that correlate with the extent of metal-ligand covalency, with platinum complexes exhibiting the largest perturbations from isolated metal ion values.

Kinetic and Mechanistic Considerations

The kinetics of alkene coordination and substitution reactions show pronounced differences across the Group 10 metals. Platinum complexes generally undergo slower ligand exchange processes compared to their palladium and nickel analogues, reflecting the stronger metal-ligand bonds and higher activation barriers for substitution reactions.

Detailed kinetic studies have revealed that platinum-alkene complexes typically undergo ligand substitution via associative mechanisms, with the formation of five-coordinate intermediates. In contrast, palladium complexes more readily adopt four-coordinate geometries and may undergo substitution via dissociative or interchange mechanisms.

The differences in substitution mechanisms have important implications for catalytic applications. While platinum complexes are less active as catalysts due to their kinetic inertness, they often provide greater selectivity and longevity in catalytic cycles. Palladium complexes offer higher turnover frequencies but may suffer from catalyst deactivation through irreversible side reactions.

Comparative Bonding Analysis

The nature of metal-alkene bonding shows systematic variations across Group 10 that can be understood in terms of orbital energy matching and spatial overlap considerations. Platinum d-orbitals are lower in energy and more spatially extended than those of palladium or nickel, leading to different bonding patterns and interaction strengths.

In platinum complexes, both σ-donation and π-backbonding components are enhanced relative to lighter metals. The lower energy of platinum d-orbitals improves energy matching with alkene π-orbitals for σ-donation, while the expanded spatial extent of these orbitals enhances overlap with alkene π* orbitals for backbonding.

Computational analysis of the individual bonding components reveals that platinum complexes show the most balanced contribution of σ-donation and π-backbonding. While σ-donation remains the dominant interaction in all three metals, the relative importance of π-backbonding increases significantly in platinum complexes.

Structural Consequences of Metal Variation

The structural consequences of metal variation in Group 10 alkene complexes are manifested in systematic changes in bond lengths, bond angles, and molecular geometries. Platinum-carbon distances are typically shorter than corresponding palladium-carbon distances, which in turn are shorter than nickel-carbon distances, reflecting the trend in bond strengths.

The degree of alkene perturbation upon coordination also varies systematically across the group. Platinum complexes show the largest increases in carbon-carbon bond lengths and the greatest deviations of hydrogen atoms from the alkene plane, indicating more extensive electronic reorganization.

Crystallographic studies have revealed that platinum complexes exhibit greater geometric precision and less structural disorder than their palladium and nickel analogues. This enhanced structural rigidity reflects the stronger and more directional bonding in platinum complexes.

Catalytic Activity Comparisons

The catalytic properties of Group 10 metal-alkene complexes show complementary characteristics that reflect their different electronic and kinetic properties. Nickel complexes often exhibit unique reactivity patterns, including the ability to promote radical mechanisms and undergo facile oxidation state changes.

Palladium complexes dominate many catalytic applications due to their optimal balance of stability and reactivity. The moderate bond strengths in palladium complexes facilitate both substrate activation and product release, leading to efficient catalytic cycles.

Platinum complexes, while less active in many traditional catalytic applications, excel in processes requiring high selectivity or harsh reaction conditions. The enhanced thermodynamic stability of platinum complexes makes them suitable for applications where catalyst longevity is paramount.

Reactivity Patterns and Selectivity

The reactivity patterns of Group 10 metal-alkene complexes toward various nucleophiles and electrophiles show systematic trends that correlate with the electronic properties of the metal centers. Platinum complexes generally exhibit higher barriers for nucleophilic attack on coordinated alkenes, but greater regioselectivity in the products formed.

Studies of nucleophilic addition reactions have revealed that the stereochemistry of addition can vary across the group. Platinum complexes tend to favor trans-addition of nucleophiles across coordinated alkenes, while palladium complexes may show cis-addition under certain conditions.

The differences in reactivity patterns have been attributed to variations in the degree of alkene activation upon coordination. The stronger platinum-alkene interactions result in greater electrophilic activation of the coordinated alkene, leading to enhanced reactivity toward nucleophiles but potentially reduced rates due to higher activation barriers.

Spectroscopic Distinguishing Features

The spectroscopic properties of Group 10 metal-alkene complexes provide valuable diagnostic tools for distinguishing between platinum, palladium, and nickel systems. Nuclear magnetic resonance spectroscopy is particularly useful, with platinum complexes showing characteristic coupling patterns due to the magnetic activity of ¹⁹⁵Pt nuclei.

Infrared spectroscopy reveals systematic trends in the carbon-carbon stretching frequencies of coordinated alkenes. The frequency shifts upon coordination are largest for platinum complexes, intermediate for palladium, and smallest for nickel, reflecting the relative extents of π-backbonding.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

384.876924 g/mol

Monoisotopic Mass

384.876924 g/mol

Heavy Atom Count

8

Wikipedia

Zeise's_salt

Dates

Last modified: 08-15-2023

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